REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].Cl.[CH3:6][N:7]([CH3:11])[CH2:8][CH2:9]Cl.[OH-].[Na+]>O>[CH:1]([NH:4][CH2:9][CH2:8][N:7]([CH3:11])[CH3:6])([CH3:3])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCl)C
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50 mL-volume flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was slowly dropped into the flask
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was subjected to extraction with 25 ml of hexane twice
|
Type
|
CONCENTRATION
|
Details
|
the hexane layer was concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The resultant concentrate
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure (65° C., 4.0 kPa)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |